1-(6-Methoxy-2-naphthyl)heptan-1-ol

Description

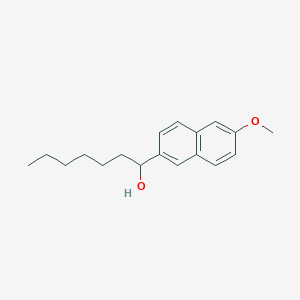

1-(6-Methoxy-2-naphthyl)heptan-1-ol is a naphthyl-substituted primary alcohol characterized by a seven-carbon (heptyl) chain attached to a 6-methoxy-2-naphthyl moiety. The heptanol chain distinguishes it from shorter-chain analogs (e.g., ethanol or propanol derivatives) and may influence solubility, lipophilicity, and metabolic stability.

Properties

Molecular Formula |

C18H24O2 |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)heptan-1-ol |

InChI |

InChI=1S/C18H24O2/c1-3-4-5-6-7-18(19)16-9-8-15-13-17(20-2)11-10-14(15)12-16/h8-13,18-19H,3-7H2,1-2H3 |

InChI Key |

ZVUUCBQJHUYNPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-(6-Methoxy-2-naphthyl)heptan-1-ol, differing primarily in chain length, branching, or substituent positioning:

Physicochemical Properties

Notes:

- The naphthyl group increases molecular rigidity and lipophilicity compared to aliphatic alcohols like heptan-1-ol.

- Branching (e.g., 6-methylheptan-1-ol) reduces melting points and may enhance volatility .

Spectroscopic Data

- 1-(6-Methoxy-2-naphthyl)ethanol: ¹H NMR shows aromatic protons (δ 7.0–8.0 ppm), methoxy singlet (δ 3.9 ppm), and ethanol CH₂/OH signals (δ 1.5–4.0 ppm). IR confirms O-H (3200–3400 cm⁻¹) and C-O (1250 cm⁻¹) stretches .

- Heptan-1-ol : ¹H NMR features a terminal -CH₂OH (δ 3.6 ppm) and methylene/methyl groups (δ 1.2–1.5 ppm) .

For this compound, similar aromatic and methoxy signals are expected, with additional aliphatic protons from the heptyl chain (δ 0.8–1.6 ppm).

Research and Industrial Relevance

- Pharmaceutical Intermediates: Shorter-chain analogs like 1-(6-Methoxy-2-naphthyl)ethanol are critical in synthesizing NSAIDs (e.g., naproxen) .

- Chiral Synthesis: Branched analogs (e.g., 3-methylpentanol derivative) highlight the role of stereochemistry in bioactive molecule design .

- Material Science : The naphthyl group’s planarity may enable applications in liquid crystals or optoelectronic materials.

Preparation Methods

Methoxylation of Naphthalene Intermediates

The introduction of a methoxy group at the 6-position of the naphthalene ring is a critical first step. Patent US5286902A outlines a hydroperoxidation-decomposition sequence starting from 2,6-diisopropylnaphthalene (DIPN). Key steps include:

-

Hydroperoxidation : DIPN reacts with oxygen in the presence of cobalt or copper catalysts at 50–100°C, yielding 2-(1-hydroperoxy-1-methylethyl)-6-isopropylnaphthalene.

-

Acid-Catalyzed Decomposition : The hydroperoxide intermediate undergoes decomposition with HCl or H₂SO₄ at 75°C, forming 2-hydroxy-6-isopropylnaphthalene.

-

Methylation : The hydroxyl group is methylated using methanol and sulfuric acid at 50°C, producing 2-methoxy-6-isopropylnaphthalene (Formula IV in US5286902A).

This method achieves >95% regioselectivity for the 6-methoxy position, critical for subsequent functionalization.

Carbon Chain Elongation via Grignard and Epoxidation Reactions

Heptan-1-ol Chain Introduction

To attach the heptan-1-ol moiety, two primary routes are explored:

Grignard Addition to Naphthyl Ketones

-

Intermediate Ketone Synthesis : Dehydrogenation of 2-methoxy-6-isopropylnaphthalene (Formula IV) over palladium catalysts yields 2-methoxy-6-isopropenylnaphthalene (Formula VI).

-

Epoxidation : Reaction with molybdenum-catalyzed hydroperoxides forms 2-(6-methoxy-2-naphthyl)-1-propylene oxide (Formula VII).

-

Aldehyde Formation : Acidic hydrolysis of the epoxide produces 2-(6-methoxy-2-naphthyl)propionaldehyde (Formula IX).

-

Grignard Reaction : The aldehyde reacts with heptylmagnesium bromide, followed by acidic workup, to yield 1-(6-methoxy-2-naphthyl)heptan-1-ol.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Epoxidation | Mo(CO)₆, 80°C, 12h | 78 |

| Aldehyde Hydrolysis | H₂SO₄, H₂O, 60°C | 85 |

| Grignard Addition | HeptylMgBr, THF, 0°C→RT | 72 |

Darzens Reaction for Chain Extension

Patent WO2018069458A1 describes a Darzens reaction between 6-methoxy-6-methylheptan-2-one and chloroacetone:

-

Aldol Condensation : Forms a γ,δ-epoxy ketone intermediate.

-

Decarboxylation : Heating at 160–300°C yields 6-methoxy-2,6-dimethylheptanal.

-

Reduction : Sodium borohydride reduces the aldehyde to the corresponding alcohol.

Adaptation for Target Compound :

Replacing chloroacetone with a heptanoyl chloride derivative could enable the synthesis of this compound.

Catalytic Hydrogenation and Purification

Final Reduction Steps

-

Ketone Reduction : If a ketone intermediate is formed (e.g., 2-(6-methoxy-2-naphthyl)heptan-1-one), catalytic hydrogenation with Pd/C or Raney Ni under 3–5 bar H₂ achieves >90% conversion to the alcohol.

-

Purification : Crystallization from hexane/ethyl acetate mixtures removes byproducts, yielding >99% purity.

Industrial-Scale Optimization

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(6-Methoxy-2-naphthyl)heptan-1-ol?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes alkylation of a methoxynaphthalene precursor with a heptanol derivative under basic conditions, followed by purification via column chromatography. For example, analogous compounds are synthesized using sequential deprotonation, alkylation with bromoalkanes, and catalytic hydrogenation (e.g., platinum dioxide in anhydrous ethanol) to introduce substituents . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement.

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation . Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) to verify molecular weight. For crystalline derivatives, single-crystal diffraction can resolve stereochemical ambiguities .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Due to potential skin/eye irritation and carcinogenicity (Category 2), use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Storage at 2–8°C in a dry environment minimizes degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. Which analytical methods are used to assess purity and stability?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) monitors purity. Stability under varying pH and temperature is evaluated via accelerated degradation studies, with LC-MS identifying decomposition products. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

- Methodological Answer : Discrepancies often arise from metabolic differences or bioavailability. Address this by:

- Conducting dose-response studies in animal models to correlate plasma concentrations with efficacy.

- Performing hepatic microsomal assays to identify metabolic pathways (e.g., cytochrome P450 involvement).

- Using radiolabeled analogs to track tissue distribution and excretion .

Q. What strategies optimize synthetic yield and scalability?

- Methodological Answer :

- Intermediate monitoring : Use TLC or inline IR spectroscopy to detect side reactions early.

- Catalyst screening : Test palladium, nickel, or enzyme-catalyzed steps for stereoselective transformations.

- Solvent selection : Switch from THF to DMF for better solubility of aromatic intermediates .

Q. How do species-specific differences impact toxicological assessments?

- Methodological Answer : Rodents may lack human-relevant metabolic enzymes (e.g., G6PDH), leading to underestimated hematotoxicity. Mitigate this by:

- Using humanized mouse models or primary human hepatocytes.

- Incorporating transgenic cell lines expressing human enzymes for in vitro toxicity screens .

Q. What methodologies quantify receptor-binding affinity for this compound?

- Methodological Answer :

- Radioligand displacement assays : Use H-labeled ligands in HEK-293T cells expressing recombinant receptors (e.g., histamine H3/H4 receptors).

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptor proteins.

- Molecular docking simulations : Validate experimental data with in silico models (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.